3-(3-Chlorophenyl)-2',6'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorinated phenyl ring and a propiophenone moiety
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone is the oxidative phosphorylation process in cells . This compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a chemical inhibitor of oxidative phosphorylation .
Mode of Action
CCCP acts as a nitrile, hydrazone, and protonophore . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The chemical acts essentially as an ionophore and reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, disrupting the normal activity of electron carriers . This disruption leads to a decrease in the efficiency of ATP synthase, the enzyme responsible for ATP production .
Result of Action
The primary result of CCCP’s action is the gradual destruction of living cells and death of the organism . This is due to the disruption of ATP production, which is essential for cell survival and function . . elegans models, suggesting a degree of hormesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone typically involves the chlorination of propiophenone. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .
Industrial Production Methods
In industrial settings, the production of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone can be compared with other similar compounds, such as:
3-Chloromethcathinone: This compound is structurally similar but has different pharmacological properties and applications.
4-Chloromethcathinone: Another related compound with distinct chemical and biological characteristics.
The uniqueness of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPMXTVNCQTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644457 | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-50-3 | |
Record name | 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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